molecular formula C15H21NO5 B082473 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid CAS No. 14464-36-9

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid

Cat. No.: B082473
CAS No.: 14464-36-9
M. Wt: 295.33 g/mol
InChI Key: TXDGEONUWGOCJG-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is an organic compound that features both benzyloxycarbonyl and tert-butoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid typically involves the protection of amino acids using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar protection and deprotection strategies used in laboratory synthesis. The scalability of these methods would depend on the availability of reagents and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to remove protective groups or modify the functional groups.

    Substitution: The benzyloxycarbonyl and tert-butoxy groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to deprotected amino acids.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxy groups can protect functional groups during chemical reactions, allowing for selective modifications. The compound can also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)ethylboronic acid: Similar in structure but contains a boronic acid group.

    tert-Butyl (benzyloxycarbonyl)glycinate: Contains a glycine backbone instead of a propanoic acid backbone.

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid is unique due to its combination of benzyloxycarbonyl and tert-butoxy groups, which provide specific protective and reactive properties. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDGEONUWGOCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275986, DTXSID20937369
Record name N-[(Benzyloxy)carbonyl]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1676-75-1, 14464-36-9
Record name N-(Benzoxycarbonyl)-O-(tert-butyl)-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Benzyloxy)carbonyl]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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